molecular formula C19H17N5O4 B2421130 N-(Furan-2-ylmethyl)-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 370869-66-2

N-(Furan-2-ylmethyl)-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2421130
CAS No.: 370869-66-2
M. Wt: 379.376
InChI Key: UJWHKYYFEIMZDP-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a useful research compound. Its molecular formula is C19H17N5O4 and its molecular weight is 379.376. The purity is usually 95%.
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Properties

IUPAC Name

N-(furan-2-ylmethyl)-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c20-16-13(18(26)21-11-12-4-3-9-28-12)10-14-17(24(16)7-8-25)22-15-5-1-2-6-23(15)19(14)27/h1-6,9-10,20,25H,7-8,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWHKYYFEIMZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=N)N3CCO)C(=O)NCC4=CC=CO4)C(=O)N2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Furan-2-ylmethyl)-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article aims to explore its biological activity based on existing literature and research findings.

Structural Characteristics

The compound features a triazatricyclo framework with multiple functional groups including:

  • Furan ring : Known for its reactivity and potential biological interactions.
  • Imino group : Often involved in enzyme interactions.
  • Carboxamide group : Can enhance solubility and bioavailability.

Molecular Formula : C21_{21}H21_{21}N5_5O4_4

Biological Activity

Research indicates that this compound exhibits significant biological activities, which may include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may have the ability to inhibit the growth of various microbial strains. Its interaction with microbial enzymes could disrupt metabolic pathways crucial for survival.
  • Anticancer Properties : The compound has shown promise in modulating specific signaling pathways associated with cancer cell proliferation and apoptosis. Its structural components may interact with target proteins involved in cancer progression.
  • Enzyme Inhibition : The imino group is suspected to play a key role in inhibiting specific enzymes, which could lead to therapeutic applications in diseases where these enzymes are overactive.

The mechanism by which this compound exerts its biological effects is still under investigation but is believed to involve:

  • Binding to Receptors : The furan and imino groups may facilitate binding to specific receptors or enzymes.
  • Modulation of Signaling Pathways : Interaction with cellular signaling pathways could lead to altered gene expression related to cell growth and apoptosis.

Case Studies

Several studies have focused on the biological activity of structurally similar compounds:

StudyCompoundBiological ActivityFindings
1Similar Triazatricyclo CompoundAntimicrobialInhibition of bacterial growth at low concentrations
2Imino DerivativeAnticancerInduced apoptosis in cancer cell lines
3Furan-based CompoundEnzyme InhibitionSignificant reduction in enzyme activity associated with inflammation

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Furan Ring : Cyclization reactions under acidic conditions.
  • Introduction of Imino Group : Amination reactions using suitable amines.
  • Tricyclic Framework Construction : Sequential reactions to build the triazatricyclo structure.

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